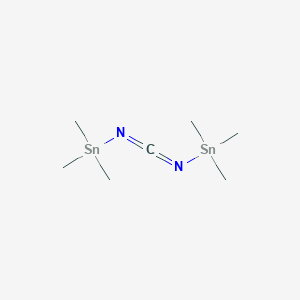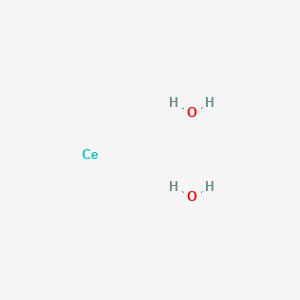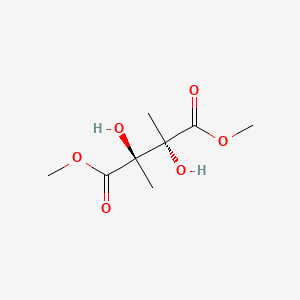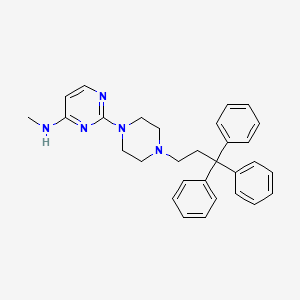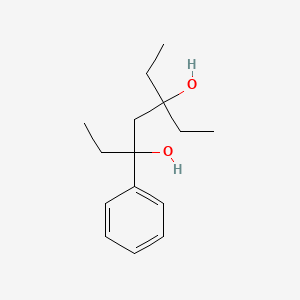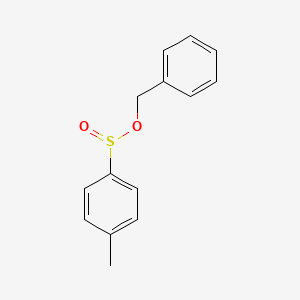
Benzyl 4-methylbenzenesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-methylbenzenesulfinate is an organic compound with the molecular formula C14H14O2S It is a derivative of benzenesulfinic acid and is characterized by the presence of a benzyl group attached to the sulfur atom of 4-methylbenzenesulfinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 4-methylbenzenesulfinate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with 4-methylbenzenesulfinyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures (0-5°C) to ensure high yield and purity .
Another method involves the use of sodium hydride as a base in tetrahydrofuran, followed by the addition of 4-methylbenzenesulfinyl chloride. This reaction is carried out at ambient temperature and provides a good yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired scale and purity of the product. Continuous flow reactors and automated systems are sometimes employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-methylbenzenesulfinate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-methylbenzenesulfinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 4-methylbenzenesulfinate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfinate: A closely related compound with similar chemical properties.
Sodium sulfinates: These compounds share the sulfinic acid functional group and are used in similar synthetic applications.
Uniqueness
Benzyl 4-methylbenzenesulfinate is unique due to the presence of the benzyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
13146-13-9 |
|---|---|
Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
benzyl 4-methylbenzenesulfinate |
InChI |
InChI=1S/C14H14O2S/c1-12-7-9-14(10-8-12)17(15)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
RRVUSQWGYOTGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
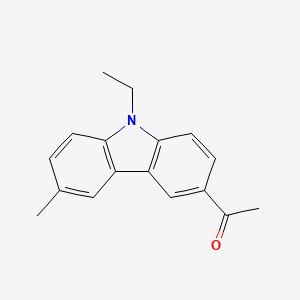
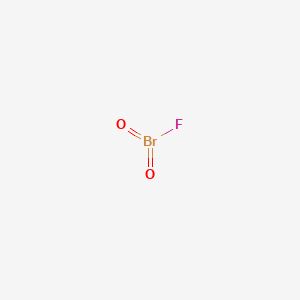

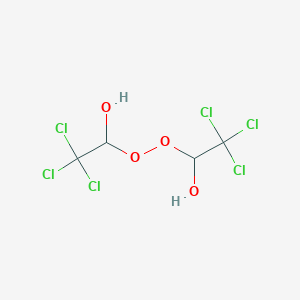
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)
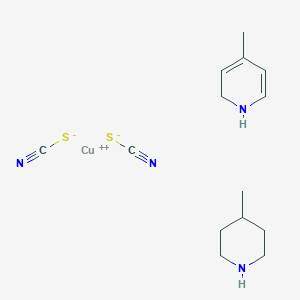
![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)
